1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-3-carboxylic acid
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Overview
Description
The compound "1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-3-carboxylic acid" belongs to a class of chemicals that combine furan, pyridazin, and piperidine rings. These structures are of interest due to their potential pharmacological activities and their use in various chemical synthesis processes.
Synthesis Analysis
The synthesis of related furan and pyridazin-containing compounds often involves multi-step chemical reactions, including cyclization, condensation, and functional group transformations. An example related to furan and pyridazin synthesis is the study on the reactions of cyclic oxalyl compounds with hydrazines or hydrazones, leading to various heterocyclic compounds (Şener et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds containing furan, pyridazin, and piperidine rings can be analyzed using spectroscopic methods such as NMR, IR, and mass spectrometry, along with X-ray crystallography for solid-state analysis. These techniques provide insights into the compound's molecular geometry, electronic structure, and intermolecular interactions.
Chemical Reactions and Properties
Compounds with furan, pyridazin, and piperidine moieties participate in various chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic additions. Their reactivity is influenced by the electron-donating or withdrawing nature of the substituents on the rings. The synthesis and reactions of related compounds provide insights into potential transformations (Boto et al., 2001).
Scientific Research Applications
Chemical Synthesis and Functionalization
The compound exhibits versatility in chemical reactions, particularly in the realm of organic synthesis. For example, it can undergo functionalization and cyclization reactions, contributing to the synthesis of ester or amide derivatives and pyrazolo[3,4-d]pyridazines, highlighting its role in constructing complex molecular structures (Akçamur, Şener, Ipekoglu, & Kollenz, 1997). Similar reactivity is observed with cyclic oxalyl compounds, leading to the formation of diverse derivatives with potential biological activity (Şener, Şener, Bildmci, Kasımoğulları, & Akçamur, 2002).
Anticancer Activity
Certain derivatives formed from condensation reactions involving similar compounds have shown significant anticancer activity against various cancer cell lines, indicating potential therapeutic applications. This is particularly notable in compounds derived from piperazine-2,6-dione derivatives under specific conditions (Kumar, Kumar, Roy, & Sondhi, 2013).
Antimicrobial and Antibacterial Activity
The structure of 1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-3-carboxylic acid and its derivatives, particularly when complexed with transition metals, can exhibit notable antimicrobial and antibacterial properties. This includes the synthesis of organic ligands containing the furan ring and their ability to inhibit the growth of various bacteria strains (Patel, 2020).
Amplification of Antimicrobial Agents
Compounds related to this compound can act as amplifiers for other antimicrobial agents, enhancing their effectiveness against specific pathogens like Escherichia coli, which is crucial for developing more efficient therapeutic strategies (Brown & Cowden, 1982).
Pharmaceutical Development
The compound's structural framework is pivotal in the development of new pharmaceuticals, serving as a building block for synthesizing biologically active compounds, including those with potential antiprotozoal properties. This is evidenced by the synthesis and modification of related compounds, showcasing the compound's significance in drug discovery and design (Ismail et al., 2004).
Future Directions
The future directions for this compound could involve further exploration of its potential uses in drug discovery, given the interest in pyrrolidine-containing compounds in medicinal chemistry . Further studies could also investigate its synthesis, physical and chemical properties, and safety profile in more detail.
Mechanism of Action
Target of Action
Related compounds such as pyrrolidine derivatives have been found to inhibit gaba (γ-aminobutyric acid) uptake . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system, and its uptake inhibition can lead to an increase in its concentration in the synaptic cleft, potentially affecting neuronal excitability.
properties
IUPAC Name |
1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-14(19)10-3-1-7-17(9-10)13-6-5-11(15-16-13)12-4-2-8-20-12/h2,4-6,8,10H,1,3,7,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGXAXASTGZYEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CO3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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